molecular formula C21H25N7O B11025005 7-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

7-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11025005
M. Wt: 391.5 g/mol
InChI Key: YVZZYZXVBJBYFI-UHFFFAOYSA-N
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Description

7-[4-METHYL-2-(1-PYRROLIDINYL)-5-PYRIMIDINYL]-2-PIPERIDINOPYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes pyrimidine and pyrrolidine rings, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-METHYL-2-(1-PYRROLIDINYL)-5-PYRIMIDINYL]-2-PIPERIDINOPYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step reactions that include the formation of pyrimidine and pyrrolidine rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the use of POCl3 and DBU has been reported to facilitate the formation of azacycles, which are integral to the structure of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-[4-METHYL-2-(1-PYRROLIDINYL)-5-PYRIMIDINYL]-2-PIPERIDINOPYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine and pyrrolidine derivatives .

Scientific Research Applications

7-[4-METHYL-2-(1-PYRROLIDINYL)-5-PYRIMIDINYL]-2-PIPERIDINOPYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-METHYL-2-(1-PYRROLIDINYL)-5-PYRIMIDINYL]-2-PIPERIDINOPYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets. Docking analyses suggest that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s versatility as a scaffold allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[4-METHYL-2-(1-PYRROLIDINYL)-5-PYRIMIDINYL]-2-PIPERIDINOPYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE apart is its unique combination of pyrimidine and pyrrolidine rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C21H25N7O

Molecular Weight

391.5 g/mol

IUPAC Name

7-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H25N7O/c1-14-16(13-22-20(23-14)27-11-5-6-12-27)17-8-7-15-18(24-17)25-21(26-19(15)29)28-9-3-2-4-10-28/h7-8,13H,2-6,9-12H2,1H3,(H,24,25,26,29)

InChI Key

YVZZYZXVBJBYFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=NC3=C(C=C2)C(=O)NC(=N3)N4CCCCC4)N5CCCC5

Origin of Product

United States

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